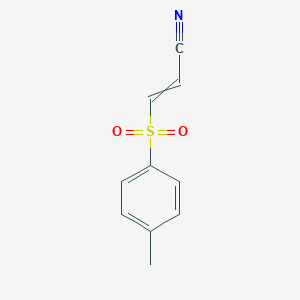
Butidrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butidrine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In
Mécanisme D'action
Butidrine hydrochloride acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This increased concentration of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
The primary biochemical effect of butidrine hydrochloride is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine can have a variety of physiological effects, including improved cognitive function, enhanced muscle movement, and increased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of butidrine hydrochloride is its potent inhibitory effect on acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of this compound is that it can also inhibit other cholinesterase enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving butidrine hydrochloride. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the effects of acetylcholinesterase inhibitors on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the use of butidrine hydrochloride in combination with other drugs may have synergistic effects that could be explored in future research.
Méthodes De Synthèse
Butidrine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-dimethylaminoethyl chloride with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-butylamine. The final product is then converted to butidrine hydrochloride through the addition of hydrochloric acid.
Applications De Recherche Scientifique
Butidrine hydrochloride has been extensively used in scientific research as an acetylcholinesterase inhibitor. This compound has been used to study the role of acetylcholine in various physiological processes, including memory and muscle movement. Butidrine hydrochloride has also been used to investigate the effects of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
Numéro CAS |
1506-12-3 |
|---|---|
Nom du produit |
Butidrine hydrochloride |
Formule moléculaire |
C16H26ClNO |
Poids moléculaire |
283.83 g/mol |
Nom IUPAC |
butan-2-yl-[2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
Clé InChI |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
SMILES canonique |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Autres numéros CAS |
5803-79-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)






![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)



